![molecular formula C20H14N2O2 B12917701 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 82457-10-1](/img/structure/B12917701.png)
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves multiple steps. One common method includes the condensation reaction of benzimidazole chlorophosphide with benzo[de]isoquinolin-7-one . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has several scientific research applications due to its unique properties. It is used in the field of organic electronics as an organic semiconductor material in optoelectronic devices . Additionally, its strong fluorescence characteristics make it useful for biological staining and cellular imaging . In the field of medicinal chemistry, it is being explored for its potential therapeutic applications .
作用機序
The mechanism of action of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its fluorescence properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one and its derivatives like 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical and physical properties .
特性
CAS番号 |
82457-10-1 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
17-(methoxymethyl)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C20H14N2O2/c1-24-11-12-9-10-14-18-13(12)5-4-6-15(18)20(23)22-17-8-3-2-7-16(17)21-19(14)22/h2-10H,11H2,1H3 |
InChIキー |
MCSXTEUHUXINFC-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



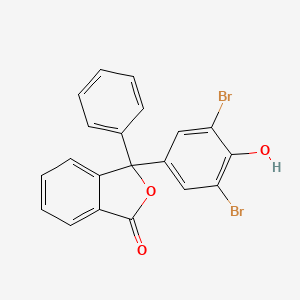
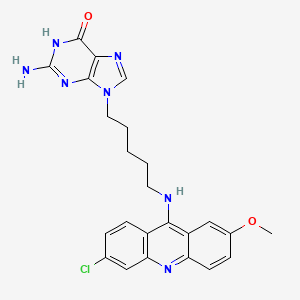

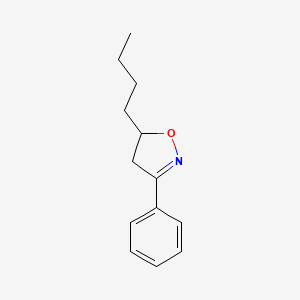
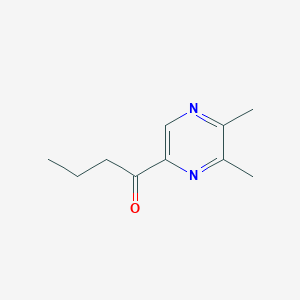
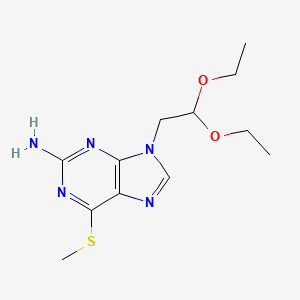
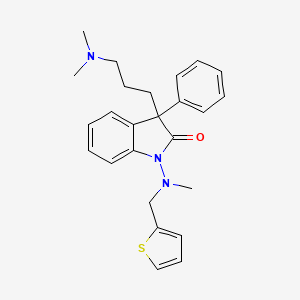

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
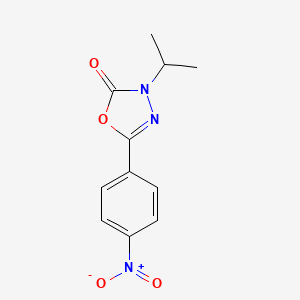
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


